molecular formula C3H2ClN3O2 B1436516 5-Chloro-4-nitro-1H-imidazole CAS No. 57531-38-1

5-Chloro-4-nitro-1H-imidazole

Cat. No. B1436516
CAS RN: 57531-38-1
M. Wt: 147.52 g/mol
InChI Key: ZJYZSKPVPVBBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-nitro-1H-imidazole is a chemical compound with the molecular formula C3H2ClN3O2 . It has a molecular weight of 147.52 . This compound is a solid at room temperature .


Synthesis Analysis

Imidazole derivatives, including 5-Chloro-4-nitro-1H-imidazole, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of a Schiff’s base complex nickel catalyst for a highly efficient one-pot microwave-assisted synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-nitro-1H-imidazole can be represented by the InChI code 1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H, (H,5,6) and the InChI key ZJYZSKPVPVBBFB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazole compounds, including 5-Chloro-4-nitro-1H-imidazole, are involved in a variety of chemical reactions. For instance, they can undergo a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .


Physical And Chemical Properties Analysis

5-Chloro-4-nitro-1H-imidazole is a solid at room temperature . It is soluble in water and other polar solvents .

Scientific Research Applications

Crystal Structure and Halogen Bonding

  • Halogen Bonding in Imidazole Derivatives : 5-Chloro-4-nitro-1H-imidazole has been analyzed for its crystal structure and halogen bonding. Research shows that C-Cl...O halogen bonds are significant in these compounds, leading to different halogen-bond modes and providing insights into their structural properties (Kubicki & Wagner, 2007).

Synthesis of Novel Compounds

  • Formation of the Imidazo[4,5-c]isoxazole Ring System : The synthesis of novel compounds like the 4H-imidazo[4,5-c]isoxazole ring system, derived from 5-chloro-4-nitro-1H-imidazoles, demonstrates the chemical versatility and potential for creating new molecular structures (Tennant, Wallis, & Weaver, 1999).

Molecular and Vibrational Analysis

  • Molecular Structure and Analysis : Detailed studies on the molecular structure, vibrational, electronic, NMR, and NBO analysis of 5-chloro-1-methyl-4-nitro-1H-imidazole (a derivative) have been conducted. These studies include FT-IR, FT-Raman, UV, and NMR spectral analysis, providing a comprehensive understanding of its electronic and structural properties (Sridevi & Velraj, 2012).

Chemical Reactivity and Transformation

  • Reactivity Studies : The reactivity of derivatives like 1-methyl-2-chloromethyl-5-nitroimidazole has been explored, revealing the formation of novel compounds with trisubstituted ethylenic double bonds, offering insights into C-alkylation and base-promoted reactions (Crozet et al., 1985).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZSKPVPVBBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206151
Record name 4-Chloro-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-nitro-1H-imidazole

CAS RN

57531-38-1
Record name 4-Chloro-5-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 3
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-4-nitro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
5-Chloro-4-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.